[(Hydroxyamino)methyl]phosphonic acid
Description
[(Hydroxyamino)methyl]phosphonic acid is an organophosphorus compound featuring a hydroxyamino (NH$2$OH) group attached to a methylene bridge (-CH$2$-) linked to a phosphonic acid (-PO$3$H$2$) moiety. This structure confers unique chemical and biological properties, particularly in chelation and enzyme inhibition. While its synthesis and applications are less explored compared to other phosphonates, its structural motifs align with bioactive compounds targeting metabolic pathways and metal ion interactions .
Properties
CAS No. |
134559-78-7 |
|---|---|
Molecular Formula |
CH6NO4P |
Molecular Weight |
127.04 g/mol |
IUPAC Name |
(hydroxyamino)methylphosphonic acid |
InChI |
InChI=1S/CH6NO4P/c3-2-1-7(4,5)6/h2-3H,1H2,(H2,4,5,6) |
InChI Key |
AWVAXOBSZLNXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(NO)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Hydroxyamino)methyl]phosphonic acid can be synthesized through several methods. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and phosphorous acid. This reaction typically occurs under acidic conditions and can yield the desired product with high efficiency .
Industrial Production Methods: Industrial production of [(Hydroxyamino)methyl]phosphonic acid often involves the hydrolysis of phosphonodiamide or the oxidation of phosphinic acid. These methods are scalable and can produce the compound in large quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: [(Hydroxyamino)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid derivatives.
Scientific Research Applications
[(Hydroxyamino)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has applications in drug design, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of [(Hydroxyamino)methyl]phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Structural Analogues
a) 4-(Hydroxyamino)-4-oxobutylphosphonic Acid
- Structure: Contains a hydroxyamino group and a ketone (oxo) at the C4 position, with a longer carbon chain.
- Function: Inhibitor of 1-deoxy-D-xylulose 5-phosphate reducto-isomerase (DXR), a key enzyme in isoprenoid biosynthesis. Compared to fosmidomycin, it exhibits enhanced specificity due to the hydroxyamino-oxobutyl chain .
b) Aminophenylphosphonic Acids (e.g., (3-Aminophenyl)phosphonic Acid)
- Structure: Aromatic ring substituted with amino and phosphonic acid groups.
- Properties: Higher hydrophobicity (logP = 0.49) compared to [(Hydroxyamino)methyl]phosphonic acid, which is likely more hydrophilic due to the polar hydroxyamino group.
- Applications: Used in surface functionalization and metal coordination. The absence of an aromatic system in [(Hydroxyamino)methyl]phosphonic acid may limit its use in materials science but enhance solubility for biomedical applications .
c) Besifovir (Antiviral Phosphonate)
- Structure : Acyclic nucleotide phosphonate with a purine moiety.
- Activity: Potent antiviral agent against hepatitis B virus (HBV).
Physicochemical Properties
| Property | [(Hydroxyamino)methyl]phosphonic Acid | Phenylphosphonic Acid | Fosmidomycin |
|---|---|---|---|
| logP (Calculated) | ~-2.0 (estimated) | 0.49 | -1.8 |
| pKa | ~2.5 (phosphonic), ~6.5 (NHOH) | 2.1, 7.1 | 2.3 (phosphonic) |
| Solubility | High (polar groups) | Moderate | Moderate |
Sources: Estimated from structural analogs
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